molecular formula C12H9ClN4O3 B14937658 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide

4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide

Cat. No.: B14937658
M. Wt: 292.68 g/mol
InChI Key: IXIFYTCXIPGCKB-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide is a chemical compound with a complex structure that includes a chloro group, a methylpyrimidinyl group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the nitration of a suitable benzamide precursor followed by chlorination and subsequent coupling with a methylpyrimidinyl derivative. The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide include other nitrobenzamide derivatives and pyrimidinyl-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H9ClN4O3

Molecular Weight

292.68 g/mol

IUPAC Name

4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C12H9ClN4O3/c1-7-4-5-14-12(15-7)16-11(18)8-2-3-9(13)10(6-8)17(19)20/h2-6H,1H3,(H,14,15,16,18)

InChI Key

IXIFYTCXIPGCKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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